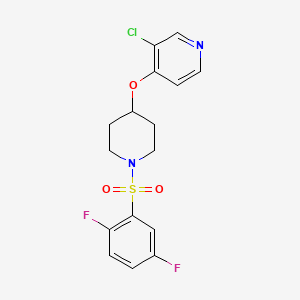

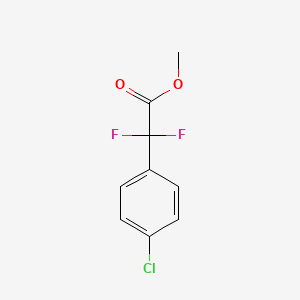

3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Chloro-4-((1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The atoms can be carbon, sulfur, oxygen, nitrogen, halogens, or other elements .

Molecular Structure Analysis

The molecular structure of this compound could not be retrieved from the available resources .Applications De Recherche Scientifique

Synthesis of Novel Heterocycles

Research has shown the efficacy of sulfonamide groups, like those present in the compound of interest, in terminating cationic cyclizations to efficiently form polycyclic systems, highlighting their utility in synthesizing complex organic molecules (Haskins & Knight, 2002). Furthermore, the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates has been facilitated under mild conditions, indicating the compound's role in generating sulfonated pyrrolidine and tetrahydropyridine derivatives (An & Wu, 2017).

Development of Catalysts

The compound has been implicated in the development of novel catalysts, such as magnetically separable graphene oxide anchored sulfonic acid. This catalyst has shown high efficiency and recyclability in the synthesis of complex heterocycles under microwave irradiation, demonstrating the compound's potential in green chemistry applications (Zhang et al., 2016).

Antimicrobial Applications

Research into the antimicrobial activity of derivatives of this compound against pathogens of Lycopersicon esculentum (tomato plants) has shown significant potential. The structure-activity evaluation study indicated that certain substitutions on the benzhydryl ring and sulfonamide ring significantly influence antimicrobial activity, highlighting the compound's relevance in agricultural and pharmaceutical research (Vinaya et al., 2009).

Structural Studies

Investigations into the crystal structure of related compounds have provided insights into the geometric and hydrogen-bonding patterns that can influence the reactivity and interaction of such molecules. Studies like those on pyrimethaminium pyridine-3-sulfonate reveal intricate hydrogen-bonding patterns, which are crucial for understanding the compound's behavior in various reactions and its potential applications in designing more effective molecules (Nirmalram & Muthiah, 2010).

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-4-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c17-13-10-20-6-3-15(13)24-12-4-7-21(8-5-12)25(22,23)16-9-11(18)1-2-14(16)19/h1-3,6,9-10,12H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJRZGULHRMARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2569119.png)

![4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2569122.png)

![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2569130.png)

![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2569140.png)